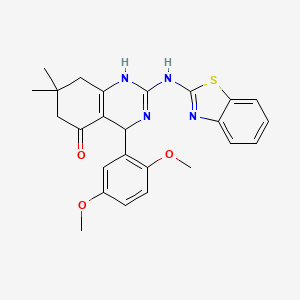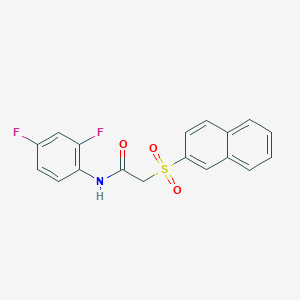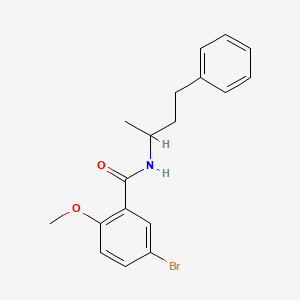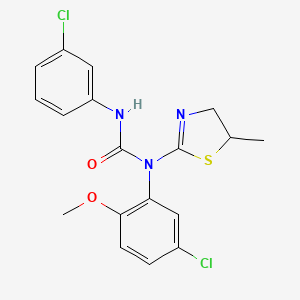![molecular formula C25H22N2O3 B4176896 9,9-Dimethyl-12-(2-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one](/img/structure/B4176896.png)
9,9-Dimethyl-12-(2-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
描述
9,9-Dimethyl-12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with DNA and other biological molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-12-(2-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 9,9-dimethylacridine under acidic conditions, followed by cyclization and reduction steps .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Acridone derivatives.
Reduction: Amino-substituted acridine derivatives.
Substitution: Halogenated acridine derivatives.
科学研究应用
9,9-Dimethyl-12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The compound exerts its effects primarily through interactions with DNA. It can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anti-cancer therapies. The molecular targets include DNA and various enzymes involved in DNA processing .
相似化合物的比较
Similar Compounds
9,10-Dihydro-9,9-dimethylacridine: Similar in structure but lacks the nitrophenyl group.
Acridone: An oxidized form of acridine with a carbonyl group.
9-Aminoacridine: Contains an amino group instead of a nitro group.
Uniqueness
9,9-Dimethyl-12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to the presence of both the dimethyl and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with biological molecules and make it a versatile compound for various applications .
属性
IUPAC Name |
9,9-dimethyl-12-(2-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-19-24(21(28)14-25)23(17-9-5-6-10-20(17)27(29)30)22-16-8-4-3-7-15(16)11-12-18(22)26-19/h3-12,23,26H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEELTETXDWEANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4176826.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4176834.png)
![3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B4176842.png)


![N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B4176883.png)

![N-(3-methylphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4176892.png)
![3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide](/img/structure/B4176899.png)
![2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4176910.png)
![N-(2,4-dimethylphenyl)-2-(4-{[(4-ethoxyphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4176913.png)

![{4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B4176923.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B4176929.png)
